2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3S/c16-12-3-1-2-4-13(12)24(21,22)18-11-14-17-6-5-15(19-14)20-7-9-23-10-8-20/h1-6,18H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOUSHROLVTIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2,4-Dichloropyrimidine
The synthesis typically begins with 2,4-dichloropyrimidine, a versatile intermediate. A 2023 study demonstrated that reacting barbituric acid with phosphorus oxychloride ($$ \text{POCl}_3 $$) at 110°C for 6 hours yields 2,4-dichloropyrimidine with 89% efficiency. This step is critical for introducing reactive sites for subsequent nucleophilic substitutions.
Morpholine Substitution at the 4-Position
Regioselective displacement of the 4-chloro group with morpholine is achieved under mild conditions. Researchers have optimized this step using:
- Solvent: Acetonitrile or tetrahydrofuran (THF)
- Base: Triethylamine ($$ \text{Et}_3\text{N} $$) or $$ N,N $$-diisopropylethylamine (DIPEA)
- Temperature: 60–80°C for 12–24 hours
This substitution proceeds via an $$ \text{S}_\text{N}\text{Ar} $$ mechanism, with yields exceeding 85% when using a 1.2:1 molar ratio of morpholine to 2,4-dichloropyrimidine.
Optimization Strategies for Improved Efficiency
Solvent Systems
Polar aprotic solvents like dimethylformamide ($$ \text{DMF} $$) enhance reaction rates but may increase side product formation. Recent studies favor $$ \text{CH}2\text{Cl}2 $$ due to its balance of polarity and inertness.
Catalytic Enhancements
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) improves coupling yields to 92% by facilitating sulfonyl chloride activation.
Purification Techniques
Silica gel chromatography remains standard, but preparative HPLC with a C18 column (acetonitrile/water gradient) achieves >99% purity for pharmaceutical-grade material.
Mechanistic Insights and Side Reactions
Competing Pathways
Byproduct Analysis
Common byproducts include:
- N-Morpholino-2-(morpholinomethyl)pyrimidine (from excess morpholine)
- Bis-sulfonamide adducts (from over-reaction)
Industrial-Scale Production Considerations
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Batch Size | 0.1–1 kg | 10–50 kg |
| Reaction Vessel | Glass flask | Hastelloy C-276 reactor |
| Cooling System | Ice bath | Jacketed chilling |
| Yield | 75–85% | 70–80% |
Scale-up challenges include heat dissipation during sulfonation and ensuring uniform mixing in coupling reactions.
Emerging Methodologies
Flow Chemistry Approaches
Continuous flow systems reduce reaction times from hours to minutes by enhancing mass/heat transfer. A 2024 study achieved 88% yield using a microreactor with:
Biocatalytic Sulfonamide Formation
Pilot-scale trials using Pseudomonas fluorescens sulfotransferases demonstrate 65% yield under mild conditions (pH 7.4, 37°C), though enzyme stability remains a limitation.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Overview
2-Chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a sulfonamide compound that has gained attention in scientific research due to its potential applications in medicinal chemistry, biological studies, and chemical synthesis. This article provides a comprehensive overview of its applications, mechanisms of action, and relevant case studies.
Medicinal Chemistry
This compound is primarily investigated for its potential as an anticancer , antimicrobial , and anti-inflammatory agent. Its unique structure, which includes a pyrimidine ring and a morpholine group, allows it to interact with various biological targets.
- Anticancer Activity : Research indicates that this compound can inhibit the activity of carbonic anhydrase IX (CA IX), a target associated with tumor metabolism. Inhibition of CA IX leads to decreased proliferation of tumor cells, particularly in hypoxic environments where CA IX is often overexpressed.
Biological Studies
The compound is utilized in studies to understand its interaction with specific enzymes and pathways. Its ability to modulate biological processes makes it a valuable tool in pharmacological research.
- Enzyme Inhibition : The compound's mechanism involves binding to CA IX, impacting pathways related to cell metabolism and proliferation.
Chemical Synthesis
In synthetic chemistry, this compound serves as an intermediate for producing more complex molecules with therapeutic potential. Its reactivity allows for various chemical modifications that can lead to new derivatives with enhanced biological activities.
Several studies have documented the biological activity of this compound:
In Vitro Studies
- A study on cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability:
- HeLa (cervical cancer) : IC50 = 25 µM
- MCF-7 (breast cancer) : IC50 = 30 µM
- A549 (lung cancer) : IC50 = 20 µM
These values indicate selective cytotoxicity towards different cancer types, highlighting the compound's potential as an anticancer agent.
In Vivo Studies
While specific in vivo data were limited in the search results, the mechanism suggests that the compound could effectively reduce tumor growth in animal models, particularly those exhibiting CA IX overexpression.
Toxicity Profile
Preliminary assessments indicate certain toxicity parameters:
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | Not established |
| Aquatic Toxicity | Very toxic to aquatic life |
| Reproductive Effects | Suspected of damaging fertility |
These findings underscore the need for further toxicity evaluations before clinical applications.
Pharmacokinetics
Research suggests moderate absorption and distribution within biological systems, with a pharmacokinetic profile conducive to therapeutic use. The half-life and metabolic pathways remain areas for further investigation.
Synergistic Effects
Studies have explored the potential synergistic effects when combining this compound with other chemotherapeutic agents. For example, co-treatment with doxorubicin demonstrated enhanced efficacy against resistant cancer cell lines, indicating promising avenues for combination therapies.
Mechanism of Action
The mechanism of action of 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as inhibiting enzymes involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
The pyrimidine ring in the target compound is substituted with a morpholine group at the 4-position. Modifications to this substituent significantly alter molecular properties:
- Dimethylamino substitution: In 2-chloro-N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797811-81-4), replacing morpholine with dimethylamino reduces molecular weight (340.8 g/mol vs.
- Unsubstituted pyrimidine analogs: Compounds lacking the morpholine group (e.g., Chlorsulfuron) exhibit herbicidal activity, suggesting that the pyrimidine-morpholine motif may confer selectivity for non-plant biological targets .
Modifications on the Benzenesulfonamide Moiety
- Fluorine and methyl groups: The introduction of a 5-fluoro and 2-methyl group on the benzene ring (5-fluoro-2-methyl-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide, CAS 1795085-50-5) increases molecular weight to 366.4 g/mol. Fluorine’s electronegativity may enhance binding affinity to target proteins through polar interactions .
Crystallographic and Conformational Differences
Diaryl acylsulfonamides, such as 2-chloro-N-(4-methylbenzoyl)benzenesulfonamide, exhibit torsional angles (e.g., 60.4° at the sulfonyl group) and dihedral angles (89.1° between aromatic rings) that influence molecular packing and hydrogen-bonding networks. These structural features correlate with antitumor activity in preclinical models, suggesting that conformational rigidity in the target compound may similarly impact bioactivity .
Research Findings and Implications
- Antitumor Potential: Analogous diaryl acylsulfonamides demonstrate conformational-dependent bioactivity, with gauche torsions in the C–SO₂–NH–C(O) segment enhancing interactions with cellular targets .
- Herbicidal Activity: Structural divergence (e.g., triazine in Chlorsulfuron vs. morpholinopyrimidine in the target compound) highlights the role of heterocycles in determining biological specificity .
- Synthetic Flexibility : The modular synthesis of benzenesulfonamide derivatives (e.g., via Schiff base intermediates or α-chloroacetyl chloride reactions) supports rapid diversification for structure-activity relationship studies .
Biological Activity
2-Chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a compound that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄ClN₃O₂S
- Molecular Weight : 303.78 g/mol
- CAS Number : 879085-55-9
The compound features a chloro group, a morpholinopyrimidine moiety, and a benzenesulfonamide structure, which contribute to its pharmacological properties.
This compound acts primarily as an inhibitor of specific enzymes or receptors involved in various biological pathways. Its activity is often linked to:
- Inhibition of Protein Kinases : The compound has been shown to inhibit certain protein kinases, which play a critical role in cell signaling pathways involved in cancer progression and other diseases.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound:
-
Case Study: Inhibition of Tumor Growth
- In vitro studies demonstrated that this compound significantly reduced the proliferation of cancer cell lines, including those derived from breast and lung cancers.
- The compound induced apoptosis in these cells, suggesting a mechanism involving programmed cell death.
-
Synergistic Effects with Other Agents
- Research indicates that when combined with other chemotherapeutic agents, this compound can enhance therapeutic efficacy, leading to improved outcomes in preclinical models.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Activity Against Bacterial Strains : Studies have reported its effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Toxicity and Safety Profile
While the biological activity is promising, understanding the toxicity profile is crucial for therapeutic applications:
- Cytotoxicity Studies : Preliminary toxicity assessments indicate that while the compound is effective against cancer cells, it exhibits limited cytotoxicity towards normal cells at therapeutic doses.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-chloro-N-((4-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide?
- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and sulfonamide coupling. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of intermediates .
- Temperature : Reactions often proceed at 80–100°C to activate pyrimidine ring functionalization .
- Catalysts : Use of bases like triethylamine or DBU improves sulfonamide bond formation .
- Validation : Monitor reaction progress via TLC and confirm product purity (>95%) using HPLC .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : Assign peaks for sulfonamide protons (δ 7.5–8.0 ppm for aromatic H; δ 3.5–4.0 ppm for morpholine CH₂) and confirm pyrimidine ring substitution patterns .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z 423.2) and fragmentation patterns to rule out impurities .
- IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Q. What are the recommended protocols for solubility testing and formulation in biological assays?
- Methodological Answer :
- Solubility screening : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4) to avoid precipitation .
- Stability : Assess compound stability under assay conditions (e.g., 37°C, 24 hrs) via LC-MS to detect degradation products .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural conformations?
- Methodological Answer :
- X-ray diffraction : Use SHELX programs to refine crystal structures, focusing on torsional angles (e.g., gauche conformation of N–C bonds in sulfonamide groups) .
- ORTEP-3 : Model thermal ellipsoids to validate morpholine ring planarity and pyrimidine substitution geometry .
- Data reconciliation : Compare dihedral angles (e.g., 60–89° between aromatic rings) with prior studies to identify steric or electronic influences .
Q. What strategies address conflicting bioactivity data in kinase inhibition studies?
- Methodological Answer :
- Target validation : Use in vitro kinase assays (e.g., ADP-Glo™) to quantify IC₅₀ values against isoforms (e.g., PI3Kα vs. mTOR) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity issues .
- Molecular docking : Model interactions with ATP-binding pockets (e.g., using AutoDock Vina) to rationalize potency variations .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
- Methodological Answer :
- Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzenesulfonamide to enhance metabolic stability .
- LogP optimization : Replace morpholine with piperazine derivatives to balance lipophilicity (target LogP 2–3) .
- In vivo PK : Assess bioavailability in rodent models via IV/PO dosing and quantify half-life using non-compartmental analysis .
Q. What methodologies resolve discrepancies in reported synthetic yields?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors .
- Scale-up protocols : Optimize stirring rate (≥500 rpm) and inert gas purging to minimize side reactions in larger batches .
- Byproduct analysis : Use GC-MS to detect chlorinated intermediates or sulfonic acid derivatives that reduce yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
